molecular formula C15H11N3O2S2 B221645 Cambridge id 5631829

Cambridge id 5631829

Cat. No. B221645
M. Wt: 329.4 g/mol
InChI Key: DDINIWYAOYACRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cambridge id 5631829 is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. It is a member of the pyrazolopyrimidine family of compounds and has been shown to have a variety of effects on biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of Cambridge id 5631829 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of dopamine signaling in the brain. This inhibition leads to an increase in dopamine signaling, which may be responsible for the compound's anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Cambridge id 5631829 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterase 10A, as well as other enzymes. It has also been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to increase dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Cambridge id 5631829 in lab experiments is its potential to inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biochemical and physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Cambridge id 5631829. One direction is to further investigate its mechanism of action, in order to better understand how it works and its potential therapeutic applications. Another direction is to study its effects on other enzymes and biochemical pathways, in order to identify new potential therapeutic targets. Additionally, the compound could be studied in animal models to further explore its potential use in treating various diseases.

Synthesis Methods

Cambridge id 5631829 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction of 3-bromo-5-chloropyrazole with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This reaction produces an intermediate compound, which is then further reacted with 2,4-dichloro-5-methylpyrimidine to yield Cambridge id 5631829.

Scientific Research Applications

Cambridge id 5631829 has a variety of potential scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the activity of certain enzymes. It has also been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

Cambridge id 5631829

Molecular Formula

C15H11N3O2S2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[6-(thiophene-2-carbonylamino)pyridin-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H11N3O2S2/c19-14(10-4-2-8-21-10)17-12-6-1-7-13(16-12)18-15(20)11-5-3-9-22-11/h1-9H,(H2,16,17,18,19,20)

InChI Key

DDINIWYAOYACRS-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.